molecular formula C18H18N2O3 B5580052 4-(5,6-Dihydrobenzo[b][1]benzazepin-11-ylamino)-4-oxobutanoic acid

4-(5,6-Dihydrobenzo[b][1]benzazepin-11-ylamino)-4-oxobutanoic acid

Cat. No.: B5580052
M. Wt: 310.3 g/mol
InChI Key: YAJDWHRUGFHLQK-UHFFFAOYSA-N
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Description

4-(5,6-Dihydrobenzobbenzazepin-11-ylamino)-4-oxobutanoic acid is a complex organic compound that belongs to the class of benzazepine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dihydrobenzobbenzazepin-11-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves copper-catalyzed C-N and C-O coupling reactions . These methods are advantageous due to their high yields and relatively short reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dihydrobenzobbenzazepin-11-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(5,6-Dihydrobenzobbenzazepin-11-ylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,6-Dihydrobenzobbenzazepin-11-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6-Dihydrobenzobbenzazepin-11-ylamino)-4-oxobutanoic acid is unique due to its specific structural features and the range of reactions it can undergo. Its diverse applications in various fields of research further highlight its significance.

Properties

IUPAC Name

4-(5,6-dihydrobenzo[b][1]benzazepin-11-ylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(11-12-18(22)23)19-20-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)20/h1-8H,9-12H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJDWHRUGFHLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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